5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione
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Overview
Description
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione is a heterocyclic compound that features a furan ring fused with a phenyl group and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free synthesis and green chemistry approaches are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced furan derivatives.
Substitution: Various substituted phenyl and furan derivatives.
Scientific Research Applications
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biological macromolecules is a key factor .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-3-(1-(phenylimino)ethyl)-2,3-dihydro-1H-pyrazole
- 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-thiazolidinedione
- 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-oxazolidinedione
Uniqueness
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione is unique due to its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with pyrazole, thiazolidinedione, or oxazolidinedione rings. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
88556-36-9 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(C-methyl-N-phenylcarbonimidoyl)-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H13NO3/c1-12(19-14-10-6-3-7-11-14)15-16(20)18(21)22-17(15)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
DMDKBQZLJXCDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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